molecular formula C24H19N3O2 B12022545 2-(2-(9-Anthrylmethylene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide CAS No. 769148-19-8

2-(2-(9-Anthrylmethylene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide

Cat. No.: B12022545
CAS No.: 769148-19-8
M. Wt: 381.4 g/mol
InChI Key: KABDWIJRXFLBCC-MFKUBSTISA-N
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Description

2-(2-(9-Anthrylmethylene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features an anthrylmethylene group, a hydrazino group, and a 4-methylphenyl group, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 2-(2-(9-Anthrylmethylene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the anthrylmethylene derivative, followed by the introduction of the hydrazino group and the 4-methylphenyl group. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to achieve large-scale production.

Chemical Reactions Analysis

2-(2-(9-Anthrylmethylene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

    Hydrolysis: This reaction involves the breaking of chemical bonds through the addition of water, often catalyzed by acids or bases.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2-(9-Anthrylmethylene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent or as a precursor for drug development.

    Industry: The compound can be used in the development of new materials or as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-(2-(9-Anthrylmethylene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The anthrylmethylene group may interact with DNA or proteins, leading to various biological effects. The hydrazino group can participate in redox reactions, influencing cellular processes. The 4-methylphenyl group may enhance the compound’s stability and solubility, affecting its overall activity.

Comparison with Similar Compounds

2-(2-(9-Anthrylmethylene)hydrazino)-N-(4-methylphenyl)-2-oxoacetamide can be compared with other similar compounds, such as:

    4-(9-Anthrylmethylene)-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one: This compound shares the anthrylmethylene and 4-methylphenyl groups but differs in its overall structure and reactivity.

    Anthrylmethylene derivatives: These compounds have similar structural features but may vary in their functional groups and applications.

    Hydrazino compounds: These compounds contain the hydrazino group and may exhibit similar redox properties.

Properties

CAS No.

769148-19-8

Molecular Formula

C24H19N3O2

Molecular Weight

381.4 g/mol

IUPAC Name

N'-[(E)-anthracen-9-ylmethylideneamino]-N-(4-methylphenyl)oxamide

InChI

InChI=1S/C24H19N3O2/c1-16-10-12-19(13-11-16)26-23(28)24(29)27-25-15-22-20-8-4-2-6-17(20)14-18-7-3-5-9-21(18)22/h2-15H,1H3,(H,26,28)(H,27,29)/b25-15+

InChI Key

KABDWIJRXFLBCC-MFKUBSTISA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

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